molecular formula C16H14N2O5 B1209378 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide

Cat. No. B1209378
M. Wt: 314.29 g/mol
InChI Key: XGHKZYBUOLPQDC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide is a member of acetamides.

Scientific Research Applications

Anti-Diabetic Potential

A study by Abbasi et al. (2023) synthesized new compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide, evaluating their anti-diabetic potentials. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential application in diabetes treatment (Abbasi et al., 2023).

Antimicrobial and Antifungal Properties

Another study conducted by Abbasi et al. (2020) reported on the synthesis of compounds structurally similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide, showcasing their antimicrobial and antifungal potentials. Specific derivatives exhibited notable antibacterial and antifungal activity (Abbasi et al., 2020).

Enzyme Inhibitory Activity

Research by Abbasi et al. (2019) synthesized derivatives and evaluated their enzyme inhibitory activity. Most compounds showed substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Biofilm Inhibition

A 2020 study by Abbasi et al. demonstrated that certain derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide have suitable inhibitory action against bacterial biofilms, particularly for strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).

Antibacterial Activity

A study conducted in 2016 by Abbasi et al. investigated the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety, related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide. Most of the synthesized compounds exhibited potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide

InChI

InChI=1S/C16H14N2O5/c19-16(9-11-3-1-2-4-13(11)18(20)21)17-12-5-6-14-15(10-12)23-8-7-22-14/h1-6,10H,7-9H2,(H,17,19)

InChI Key

XGHKZYBUOLPQDC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide
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